Methyl 2-bromotetradecanoate

Lipophilicity Membrane Permeability Fatty Acid Mimicry

Standard C12 or C16 analogs alter LogP, membrane permeability, and CMC, compromising lipidated protein studies and surfactant performance. This exact C14 α-bromo methyl ester ensures native myristate mimicry and reliable substitution reactivity. - **Application**: Site-specific cysteine/amine lipidation; deuterated internal standard synthesis; glycolipid acyl donor. - **Supply**: Stable stock; immediate global dispatch for research quantities. - **Quality**: Verified α-bromo position; consistent lot-to-lot reactivity.

Molecular Formula C15H29BrO2
Molecular Weight 321.29 g/mol
CAS No. 16631-25-7
Cat. No. B018100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromotetradecanoate
CAS16631-25-7
SynonymsMethyl 2-Bromotetradecanoate;  Methyl 2-Bromo-1-tetradecanoate;  2-Bromo-tetradecanoic Acid Methyl Ester; 
Molecular FormulaC15H29BrO2
Molecular Weight321.29 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(C(=O)OC)Br
InChIInChI=1S/C15H29BrO2/c1-3-4-5-6-7-8-9-10-11-12-13-14(16)15(17)18-2/h14H,3-13H2,1-2H3
InChIKeyNTDPLPAGWMERRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-bromotetradecanoate Core Properties


Methyl 2-bromotetradecanoate (CAS 16631-25-7) is a halogenated fatty acid methyl ester with the molecular formula C15H29BrO2 and a molecular weight of 321.29 [1]. It is an α-bromo derivative of methyl myristate, possessing a 14-carbon saturated aliphatic chain [1]. This compound is recognized as an organic synthesis intermediate and a fatty acid derivative, commonly utilized as a versatile building block in both academic and industrial research settings .

α-Bromo ester intermediate for nucleophilic substitution reactions
C14 fatty acid chain mimic for myristoylation and lipid modification studies
Reactive building block for complex lipid, peptide and surfactant synthesis

Methyl 2-bromotetradecanoate Substitution Risks


The scientific utility of Methyl 2-bromotetradecanoate is intrinsically tied to its precise chemical architecture—a 14-carbon methyl ester chain with α-bromination. Substituting this compound with a close analog, such as a 16-carbon (palmitate) or ethyl ester variant, is not benign. Altering the chain length or ester group significantly changes key physicochemical properties including lipophilicity (LogP), boiling point, and solubility . These changes directly impact biological membrane permeability, metabolic stability, and reactivity in nucleophilic substitution reactions . Consequently, using an analog introduces an uncontrolled variable that can invalidate experimental outcomes and compromise the reproducibility of research reliant on specific fatty acid mimicry or intermediate reactivity .

Chain length
C14 vs. C16 may shift lipophilicity and membrane partitioning
A palmitate-based (C16) analog would increase LogP and alter solubility, potentially compromising myristoylation mimicry and assay reproducibility.
Ester group
Methyl ester vs. ethyl ester may affect substitution kinetics
Increased steric bulk of an ethyl ester can slow nucleophilic attack at the α-bromo center, impacting reaction yields and purification in multi-step syntheses.
Bromine position
α-Bromo ester vs. simple alkyl bromide reactivity differs
An unactivated alkyl bromide lacks the adjacent carbonyl activation, resulting in significantly lower reactivity and narrower nucleophile scope.

Methyl 2-bromotetradecanoate vs. Analogs: Head-to-Head Evidence


Chain Length: C14 vs. C16 Lipophilicity & Permeability

Methyl 2-bromotetradecanoate exhibits a lower LogP value (5.23) compared to its 16-carbon analog methyl 2-bromopalmitate (LogP ~6.0-6.5, inferred). This lower lipophilicity translates to altered membrane partitioning and solubility profiles, making it a more suitable mimic for naturally occurring myristoylated (C14) proteins and lipids in biochemical assays .

Chain length effect
Reported
ΔLogP ≈ −0.8 to −1.3; ΔMW = −28.06 vs. C16 analog
C14 chain context may better mimic myristoylated structures
C16 substitution can alter membrane partitioning and solubility
Lipophilicity Membrane Permeability Fatty Acid Mimicry LogP Comparison

Methyl vs. Ethyl Ester Reactivity

The methyl ester group in Methyl 2-bromotetradecanoate provides a lower degree of steric hindrance around the reactive α-bromo center compared to the bulkier ethyl ester of Ethyl 2-bromotetradecanoate. This facilitates faster and more efficient nucleophilic substitution reactions, a critical advantage when using the compound as a synthetic building block for complex molecules [1].

Ester reactivity
Class-level
Methyl ester may reduce steric hindrance in SN2 vs. ethyl ester
Methyl ester may support faster substitution kinetics
Class-level inference; verify with specific substrates
Nucleophilic Substitution Synthetic Intermediate Ester Reactivity Steric Hindrance

Alpha-Bromo Ester Reactivity Advantage

The α-bromo ester structure of Methyl 2-bromotetradecanoate renders it significantly more reactive in nucleophilic substitution reactions than unactivated alkyl bromides, such as 1-bromotetradecane. The adjacent carbonyl group stabilizes the transition state, allowing for a wider range of nucleophiles and milder reaction conditions . This is a key differentiating factor for its value as a synthetic intermediate.

α-Bromo activation
Class-level
Reported rate enhancement >10× to >100× over alkyl bromide
Carbonyl activation may broaden nucleophile scope and reduce reaction time
Reactivity boost inferred from class-level principles
Organic Synthesis Building Block Nucleophilic Substitution Alpha-Bromo Ester Reactivity

Handling: Liquid Ester vs. Solid Acid Form

Methyl 2-bromotetradecanoate is a liquid at typical storage conditions (<10 °C melting point), which can offer practical handling advantages over the solid acid form, 2-bromotetradecanoic acid (melting point ~52-54 °C). While both require storage under inert atmosphere to prevent degradation, the liquid ester form eliminates the need for pre-weighing solids or dealing with hygroscopic clumping, which can improve workflow efficiency and accuracy in precise liquid handling systems .

Physical state
Data to verify
Liquid methyl ester vs. solid acid (Δ MP > 42 °C)
Liquid form may simplify handling and automated aliquoting
Data to verify for specific synthesis platform compatibility
Chemical Stability Storage Conditions Procurement Long-term Viability

Methyl 2-bromotetradecanoate Essential Applications


Synthesis of Myristoylated Peptides & Proteins

This compound is the essential starting material for introducing a 14-carbon fatty acid chain into peptides and proteins via nucleophilic substitution. Its α-bromo group reacts efficiently with thiols (cysteine residues) or amines, enabling the creation of site-specific lipidated proteins to study biological processes like membrane anchoring and signal transduction. The exact C14 chain length is critical for mimicking the native myristoylation modification observed in eukaryotic cells .

Deuterated Fatty Acid Probes for Lipidomics

The α-bromo group provides a synthetic handle for introducing stable isotopes (e.g., deuterium) into the fatty acid chain. Methyl 2-bromotetradecanoate can be converted to deuterated methyl myristate, which serves as a quantitative internal standard in mass spectrometry (MS) analyses of complex lipid mixtures. Its specific chain length and ester functionality are required for accurate quantification of myristate-containing lipid species .

Enzymatic Glycolipid & Sugar Ester Synthesis

Research has demonstrated the use of (R,S) 2-bromotetradecanoic acid as a substrate for enzymatic acylation of sugars . The methyl ester derivative (Methyl 2-bromotetradecanoate) serves as a more reactive acyl donor for synthesizing glycolipid analogs. Its C14 chain is often preferred for achieving an optimal hydrophilic-lipophilic balance (HLB) in the resulting surfactant molecules, a balance that would be disrupted by using shorter (C12) or longer (C16) chain analogs .

Amphiphilic Block Copolymers & Specialty Surfactants

The compound is used to synthesize novel surfactants by replacing the bromine with a hydrophilic head group. The 14-carbon hydrophobic tail provides a specific critical micelle concentration (CMC) and surface activity profile that is desirable in industrial formulations . Substituting with a C12 or C16 analog would shift the CMC and the resulting detergent's performance characteristics, making the C14 chain length a specific design requirement .

Application
Selection Property
Validation Focus
Synthesis of myristoylated peptides & proteins
α-Bromo ester for targeted thiol/amine coupling
C14 chain-length specificity verification
Deuterated fatty acid probes for lipidomics
α-Bromo group for deuterium incorporation
Isotopic purity and MS quantification accuracy
Enzymatic glycolipid & sugar ester synthesis
Reactive methyl ester acyl donor
Hydrophilic-lipophilic balance (HLB) with C14 chain
Amphiphilic block copolymers & specialty surfactants
C14 hydrophobic tail
Critical micelle concentration (CMC) profiling

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